1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene
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Overview
Description
1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene is an organic compound with the molecular formula C₁₂H₁₄FIO. It is characterized by the presence of a fluorine atom, an iodine atom, and a cyclopentyl group attached to a benzene ring through an oxygen-methyl linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene typically involves multiple steps, including the introduction of the fluoro and iodo substituents, as well as the formation of the cyclopentyl ether linkage. Common synthetic routes may include:
Halogenation Reactions: Introduction of the fluorine and iodine atoms through halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Ether Formation: The cyclopentyl group can be introduced via an etherification reaction, where a cyclopentanol derivative reacts with a benzyl halide under basic conditions.
Chemical Reactions Analysis
1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and iodo substituents can participate in nucleophilic substitution reactions, where the iodine atom is more reactive due to its larger size and weaker bond with the carbon atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The presence of the iodo group makes it a suitable candidate for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, especially in the development of radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and iodo substituents can enhance the compound’s binding affinity and selectivity for certain targets, influencing its biological activity .
Comparison with Similar Compounds
1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene can be compared with other similar compounds, such as:
1-Fluoro-2-{[(2-bromocyclopentyl)oxy]methyl}benzene: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.
1-Fluoro-2-{[(2-chlorocyclopentyl)oxy]methyl}benzene:
1-Fluoro-2-{[(2-methylcyclopentyl)oxy]methyl}benzene: The methyl group replaces the halogen, altering the compound’s reactivity and interactions.
Properties
Molecular Formula |
C12H14FIO |
---|---|
Molecular Weight |
320.14 g/mol |
IUPAC Name |
1-fluoro-2-[(2-iodocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14FIO/c13-10-5-2-1-4-9(10)8-15-12-7-3-6-11(12)14/h1-2,4-5,11-12H,3,6-8H2 |
InChI Key |
GRKZAKPHWVFBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)I)OCC2=CC=CC=C2F |
Origin of Product |
United States |
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